molecular formula C14H26N4O B12745008 Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- CAS No. 102207-76-1

Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)-

Cat. No.: B12745008
CAS No.: 102207-76-1
M. Wt: 266.38 g/mol
InChI Key: PCQHIQNBBCVCED-UHFFFAOYSA-N
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Description

Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- typically involves the reaction of 2-amino pyrimidine with 2-diisobutylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as EDC.HCl and DMAP in a solvent like dichloromethane. The reaction mixture is stirred overnight at 50°C to yield the desired product .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Scientific Research Applications

Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diaryl pyrimidine

Properties

CAS No.

102207-76-1

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

4-[2-[bis(2-methylpropyl)amino]ethoxy]pyrimidin-2-amine

InChI

InChI=1S/C14H26N4O/c1-11(2)9-18(10-12(3)4)7-8-19-13-5-6-16-14(15)17-13/h5-6,11-12H,7-10H2,1-4H3,(H2,15,16,17)

InChI Key

PCQHIQNBBCVCED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCOC1=NC(=NC=C1)N)CC(C)C

Origin of Product

United States

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